4-[(S,S)-2,3-EPOXYHEXYLOXY]PHENYL 4-(DECYLOXY)BENZOATE 4-[(S,S)-2,3-EPOXYHEXYLOXY]PHENYL 4-(DECYLOXY)BENZOATE
Brand Name: Vulcanchem
CAS No.: 107133-34-6
VCID: VC0010187
InChI: InChI=1S/C29H40O5/c1-3-5-6-7-8-9-10-11-21-31-24-15-13-23(14-16-24)29(30)33-26-19-17-25(18-20-26)32-22-28-27(34-28)12-4-2/h13-20,27-28H,3-12,21-22H2,1-2H3/t27-,28-/m0/s1
SMILES: CCCCCCCCCCOC1=CC=C(C=C1)C(=O)OC2=CC=C(C=C2)OCC3C(O3)CCC
Molecular Formula: C29H40O5
Molecular Weight: 468.6 g/mol

4-[(S,S)-2,3-EPOXYHEXYLOXY]PHENYL 4-(DECYLOXY)BENZOATE

CAS No.: 107133-34-6

Main Products

VCID: VC0010187

Molecular Formula: C29H40O5

Molecular Weight: 468.6 g/mol

4-[(S,S)-2,3-EPOXYHEXYLOXY]PHENYL 4-(DECYLOXY)BENZOATE - 107133-34-6

CAS No. 107133-34-6
Product Name 4-[(S,S)-2,3-EPOXYHEXYLOXY]PHENYL 4-(DECYLOXY)BENZOATE
Molecular Formula C29H40O5
Molecular Weight 468.6 g/mol
IUPAC Name [4-[[(2S,3S)-3-propyloxiran-2-yl]methoxy]phenyl] 4-decoxybenzoate
Standard InChI InChI=1S/C29H40O5/c1-3-5-6-7-8-9-10-11-21-31-24-15-13-23(14-16-24)29(30)33-26-19-17-25(18-20-26)32-22-28-27(34-28)12-4-2/h13-20,27-28H,3-12,21-22H2,1-2H3/t27-,28-/m0/s1
Standard InChIKey SDWUPBPBMWMRLN-NSOVKSMOSA-N
Isomeric SMILES CCCCCCCCCCOC1=CC=C(C=C1)C(=O)OC2=CC=C(C=C2)OC[C@H]3[C@@H](O3)CCC
SMILES CCCCCCCCCCOC1=CC=C(C=C1)C(=O)OC2=CC=C(C=C2)OCC3C(O3)CCC
Canonical SMILES CCCCCCCCCCOC1=CC=C(C=C1)C(=O)OC2=CC=C(C=C2)OCC3C(O3)CCC
PubChem Compound 14047308
Last Modified Nov 11 2021
   refresh captcha

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator